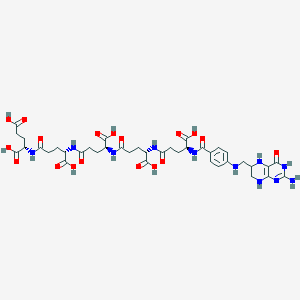
Touristil
Vue d'ensemble
Description
Touristil is used to prevent motion sickness.
Applications De Recherche Scientifique
Tourism as a Scientific Field of Study
Tourism has emerged as a scientific field with interdisciplinary contributions from economics, anthropology, geography, and recreation. This development is evident in the increasing frequency of doctoral dissertations focusing on touristic topics since the 1950s, highlighting the growing academic recognition of tourism (Jafari & Aaser, 1988).
Impact of Science and Technology on Tourism
Science and technology significantly influence tourism demand and supply patterns. Innovations in fields like transportation, medicine, and recreation equipment dramatically affect tourism planning and create new markets or further segment existing ones. Understanding these 'wild cards' is crucial for effective tourism planning (Shafer, 1989).
Complexity Science in Tourism Destination Governance
The application of complexity science in tourism research offers a novel perspective for understanding and managing tourism destinations. Unlike traditional linear models, complexity science adopts an adaptive management approach, experimenting with different management actions to refine strategies and understand the dynamics of tourism systems (Baggio, Scott, & Cooper, 2010).
Theoretical Bases of Tourism Research
Tourism research encompasses theories related to the 'man-nature relationship' and 'man-man relationship', focusing on the interaction between tourists, managers, operators, and residents. This theoretical framework facilitates a comprehensive understanding of tourism as a socio-economic phenomenon (Ming Qing-zhong, 2006).
Evolutionary Psychology in Post-COVID-19 Tourism
Evolutionary psychology provides valuable insights into tourist behavior, especially in the context of the COVID-19 pandemic. This approach helps in understanding the changes in tourist psyche and aids in framing future tourism research (Kock et al., 2020).
Motivation and Satisfaction in Destination Loyalty
An integrated approach to tourist motivation, examining the relationships between push and pull motivations, satisfaction, and destination loyalty, is crucial for tourism management. Higher tourist satisfaction levels lead to positive post-purchase behavior and enhance destination competitiveness (Yoon & Uysal, 2005).
Cognitive-Affective Model of Tourist Satisfaction
The cognitive and affective psychological processes of tourists, including pre-experience and post-experience stages, play a significant role in shaping tourist loyalty and behavioral intentions. Understanding these processes is essential for tourism marketing and management (Bosque & Martín, 2008).
Building Scientific Community Capacity in Tourism Research
The role of research associations in building the capacity of the tourism research community is pivotal. These associations, exemplifying multidisciplinary field research, contribute to the growth and development of the tourism research community (Xiao, 2011).
Propriétés
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2.C22H24ClN5O2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-17,26H,18-22H2;1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/b13-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNVKVKECNYEY-RSGUCCNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Touristil | |
CAS RN |
108116-23-0 | |
| Record name | Touristil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108116230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















